(4,4-Dimethylcyclohexyl)methanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
MQVGMFGZWAPMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CS)C |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Investigations of 4,4 Dimethylcyclohexyl Methanethiol Reactivity
Comprehensive Analysis of Reaction Pathways
Thiol Oxidation and Redox Chemistry
The thiol group (-SH) of (4,4-Dimethylcyclohexyl)methanethiol is susceptible to a range of oxidation reactions, a characteristic feature of this functional group. The oxidation state of the sulfur atom can vary, leading to several key products.
Oxidation to Disulfides: Mild oxidizing agents readily convert thiols to disulfides (RSSR). sci-hub.selibretexts.org This is one of the most common and important reactions for thiols. For this compound, this involves the coupling of two molecules to form bis(4,4-dimethylcyclohexyl)methyl disulfide. This process is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org The reaction can be initiated by various reagents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens. sci-hub.senih.gov The mechanism often involves the formation of a thiyl radical intermediate or proceeds through a disulfide exchange reaction. libretexts.org The S–S single bond in a disulfide is significantly stronger than the O–O bond in a peroxide, making disulfide formation thermodynamically favorable. libretexts.org
Further Oxidation: Under more vigorous oxidizing conditions, the sulfur atom can be further oxidized. The disulfide can be oxidized to form thiosulfinates and subsequently thiosulfonates. nih.gov Ultimately, strong oxidizing agents like nitric acid or potassium permanganate (B83412) can oxidize the thiol group completely to a sulfonic acid (R-SO₃H), which is a highly stable, odorless compound. sci-hub.se This stepwise oxidation proceeds from the thiol to sulfenic acid (RSOH), then to sulfinic acid (RSO₂H), and finally to sulfonic acid (RSO₃H). nih.gov
| Reactant | Oxidizing Conditions | Primary Product | Product Functional Group |
|---|---|---|---|
| This compound | Mild (e.g., I₂, air, H₂O₂) | Bis(4,4-dimethylcyclohexyl)methyl disulfide | Disulfide (R-S-S-R) |
| Bis(4,4-dimethylcyclohexyl)methyl disulfide | Moderate (e.g., m-CPBA) | S-(4,4-Dimethylcyclohexyl)methyl (4,4-dimethylcyclohexyl)methanethiosulfinate | Thiosulfinate (R-S(O)-S-R) |
| S-(4,4-Dimethylcyclohexyl)methyl (4,4-dimethylcyclohexyl)methanethiosulfinate | Moderate to Strong | S-(4,4-Dimethylcyclohexyl)methyl (4,4-dimethylcyclohexyl)methanethiosulfonate | Thiosulfonate (R-SO₂-S-R) |
| This compound | Strong (e.g., KMnO₄, HNO₃) | (4,4-Dimethylcyclohexyl)methanesulfonic acid | Sulfonic Acid (R-SO₃H) |
Nucleophilic Additions and Substitutions Involving the Thiol Group
The sulfur atom in the thiol group is highly nucleophilic, especially after deprotonation to the thiolate anion (RS⁻). This property allows this compound to participate in a variety of nucleophilic substitution and addition reactions.
Nucleophilic Substitution (Sₙ2 Reactions): The thiolate anion, formed by treating the thiol with a base (e.g., NaOH), is an excellent nucleophile. chemistrysteps.com It can readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). jove.compearson.com For example, the thiolate of this compound would react efficiently with a primary alkyl halide like methyl iodide to yield (4,4-dimethylcyclohexyl)methyl methyl sulfide. Due to the high nucleophilicity and relatively low basicity of the thiolate, these reactions are highly efficient and face less competition from elimination reactions compared to alkoxides. chemistrysteps.com
Nucleophilic Addition (Thiol-Michael Addition): Thiols and thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Thiol-Michael addition or thia-Michael addition. acsgcipr.orgresearchgate.net This is a highly efficient 1,4-addition reaction. acsgcipr.org The reaction can be catalyzed by either a base or a nucleophile. mdpi.comacs.org In the base-catalyzed mechanism, the base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the β-carbon of the Michael acceptor. mdpi.com In the nucleophile-initiated pathway, a nucleophile (like a phosphine) first adds to the Michael acceptor, creating a zwitterionic intermediate that then deprotonates the thiol to start the catalytic cycle. mdpi.comacs.org This reaction is known for its high yields and selectivity. mdpi.com
Radical Reactions and Their Propagation Mechanisms
Thiols are well-known participants in free-radical reactions, primarily due to the relatively weak S-H bond (bond dissociation energy is lower than C-H or O-H bonds), which facilitates the formation of thiyl radicals (RS•). wikipedia.org
Thiol-Ene Reaction: One of the most significant radical reactions involving thiols is the thiol-ene reaction, which is the addition of a thiol across a double bond (an alkene). wikipedia.org This reaction proceeds via a free-radical chain mechanism and typically results in an anti-Markovnikov addition product. wikipedia.orgacsgcipr.org
The mechanism consists of three main stages:
Initiation: A radical initiator (e.g., AIBN) or UV light is used to abstract the hydrogen atom from the thiol (RSH), generating a thiyl radical (RS•). wikipedia.orgwikipedia.org
Propagation:
The thiyl radical adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate (anti-Markovnikov selectivity). wikipedia.orgacs.org
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical and forms the final thioether product. wikipedia.orgthieme-connect.de
Termination: The reaction is terminated when two radicals combine. chemrxiv.org
This reaction is considered a "click" chemistry reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com
| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |
|---|---|---|
| R-SH | ~87 | Relatively weak; facilitates H-atom abstraction to form thiyl radicals. wikipedia.org |
| Primary C-H | ~101 | Stronger than S-H; H-abstraction from thiol is preferred. |
| O-H (in Alcohols) | ~104 | Much stronger than S-H; thiols are better radical chain transfer agents. |
| S-S (in Disulfides) | ~74 | Weaker than S-H; disulfides can also participate in radical reactions. |
Influence of Cyclohexyl Ring Conformation on Reactivity
The reactivity of the methanethiol (B179389) group in this compound is influenced by its spatial orientation, which is dictated by the conformation of the cyclohexane (B81311) ring.
Stereoelectronic Effects in Thiol-Mediated Reactions
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. spcmc.ac.in In cyclohexane systems, these effects are critical in determining reaction pathways.
Orbital Overlap: The efficiency of many reactions depends on the proper alignment of orbitals. For example, in an E2 elimination reaction, an anti-periplanar arrangement of the leaving group and a proton is required. While the -SH group itself is not typically a leaving group in this manner, reactions occurring at the α-carbon could be influenced by the orientation of the C-S bond.
In reactions where the thiol group acts as a nucleophile, its accessibility is paramount. An equatorial -CH₂SH group is less sterically hindered and more accessible to electrophiles than an axial one, leading to faster reaction rates for bimolecular reactions. anko.com.twspcmc.ac.in
Detailed Mechanistic Studies
Detailed mechanistic studies are crucial for understanding and predicting the outcomes of chemical reactions. For this compound, such studies would focus on the elementary steps involved in its various transformations, including the identification of intermediates and transition states.
In nucleophilic substitution reactions , where the corresponding thiolate acts as a nucleophile, the reaction would likely proceed via an SN2 mechanism. In such cases, the rate-determining step is the bimolecular collision between the thiolate and the electrophile. youtube.comlibretexts.org The steric hindrance posed by the 4,4-dimethylcyclohexyl group could potentially slow down this step compared to less bulky thiolates.
For free-radical reactions , such as thiol-ene additions, the mechanism involves initiation, propagation, and termination steps. wikipedia.org The rate-determining step in the propagation cycle is often the hydrogen abstraction from the thiol by a carbon-centered radical. wikipedia.org The strength of the S-H bond, which is weaker than O-H and C-H bonds, facilitates this step. libretexts.orgchemistrysteps.com
| Reaction Type | Plausible Rate-Determining Step for this compound | Influencing Factors |
| Nucleophilic Substitution (SN2) | Bimolecular attack of the (4,4-dimethylcyclohexyl)methanethiolate on the electrophile. | Steric hindrance from the cyclohexyl group, nature of the electrophile and leaving group, solvent polarity. |
| Thiol-ene Radical Addition | Chain-transfer step: Hydrogen atom abstraction from the S-H group of this compound by a carbon-centered radical. | S-H bond dissociation energy, stability of the resulting thiyl radical, concentration of the thiol. |
| Oxidation to Disulfide | Initial oxidation of the thiol to a reactive intermediate (e.g., sulfenic acid or thiyl radical). | Oxidizing agent, pH, presence of catalysts. |
This table presents hypothesized rate-determining steps for this compound based on established mechanisms for other thiols.
The reactions of thiols often involve short-lived, highly reactive transient species. For this compound, several such species can be postulated.
(4,4-Dimethylcyclohexyl)methanethiolate: This thiolate anion is formed by the deprotonation of the thiol. It is a potent nucleophile, and its formation is a prerequisite for many reactions, such as SN2 substitutions and Michael additions. youtube.com
(4,4-Dimethylcyclohexyl)methanethiyl Radical: This radical species is generated during free-radical reactions. wikipedia.org It can be formed by the homolytic cleavage of the S-H bond, often initiated by light or a radical initiator. wikipedia.org
Sulfenic Acids (RSOH): Mild oxidation of thiols can lead to the formation of sulfenic acids as transient intermediates. nih.govresearchgate.netresearchgate.net These species are highly reactive and can undergo further oxidation or react with another thiol molecule to form a disulfide. nih.govnih.gov
| Transient Species | Method of Generation | Role in Reaction Mechanism |
| (4,4-Dimethylcyclohexyl)methanethiolate | Deprotonation of the thiol with a base. | Nucleophile in SN2 and Michael addition reactions. |
| (4,4-Dimethylcyclohexyl)methanethiyl Radical | Homolytic cleavage of the S-H bond (e.g., via photolysis or radical initiators). | Key intermediate in radical-mediated reactions like thiol-ene additions. |
| (4,4-Dimethylcyclohexyl)methanesulfenic Acid | Two-electron oxidation of the thiol. | Intermediate in the oxidation of the thiol to a disulfide or sulfonic acid. |
This table outlines the likely transient species in reactions involving this compound, based on general thiol chemistry.
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org
For reactions of this compound, deuterating the sulfur-bound hydrogen to give (4,4-dimethylcyclohexyl)methane-d-thiol would be informative. In a reaction where the S-H bond is broken in the rate-determining step (e.g., hydrogen abstraction in a radical reaction), a significant primary KIE (kH/kD > 1) would be expected. libretexts.org
In the case of an SN2 reaction involving the thiolate, a secondary KIE might be observed upon isotopic substitution at the α-carbon of the electrophile, which can help to distinguish between SN1 and SN2 mechanisms. wikipedia.orgresearchgate.net
| Isotopic Substitution | Reaction Type | Expected Kinetic Isotope Effect (klight/kheavy) | Mechanistic Implication |
| R-SH vs. R-SD | Radical hydrogen abstraction | Primary KIE > 1 | S-H bond cleavage occurs in the rate-determining step. |
| R-SH vs. R-SD | SN2 reaction of the thiolate | No primary KIE (kH/kD ≈ 1) | S-H bond is already broken before the rate-determining step. |
| α-deuteration of electrophile | SN2 reaction with thiolate | Secondary KIE (kH/kD > 1 or < 1) | Provides insight into the transition state structure. |
This table illustrates the potential application of kinetic isotope effects in validating reaction mechanisms for this compound, with expected outcomes based on established principles.
Advanced Spectroscopic Characterization and Quantum Chemical Studies of 4,4 Dimethylcyclohexyl Methanethiol
High-Resolution Spectroscopic Fingerprinting
Spectroscopic techniques offer a powerful avenue for the unambiguous identification and structural analysis of molecules. High-resolution methods provide precise data on the electronic, vibrational, and nuclear environment within (4,4-Dimethylcyclohexyl)methanethiol.
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its unique proton environments. The gem-dimethyl groups at the C4 position would yield a sharp singlet. The protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets due to their diastereotopic nature and complex spin-spin coupling. The two protons of the methylene (B1212753) bridge (-CH₂SH) would likely appear as a doublet, coupled to the thiol proton. The thiol proton (-SH) itself would typically present as a triplet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₂ | 0.8 - 1.0 | Singlet (s) | 6H |
| Cyclohexane Ring Protons (-CH₂-) | 1.1 - 1.8 | Multiplet (m) | 9H |
| -CH₂-SH | 2.4 - 2.6 | Doublet (d) | 2H |
| -SH | 1.2 - 1.6 | Triplet (t) | 1H |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each carbon environment. The gem-dimethyl groups would produce a single resonance. The quaternary carbon (C4) to which they are attached would have a characteristic chemical shift. The carbons of the cyclohexane ring would show several signals, and the methylene bridge carbon (-CH₂SH) would appear in the typical range for alkyl carbons attached to sulfur.
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₂ | 25 - 30 |
| -C(CH₃)₂ | 30 - 35 |
| Cyclohexane Ring Carbons | 20 - 45 |
| -CH₂-SH | 25 - 30 |
Sulfur-33 (³³S) NMR Spectroscopy: Direct observation of the sulfur atom via ³³S NMR is challenging but informative. ³³S is a quadrupolar nucleus (I = 3/2) with low natural abundance (0.76%) and low sensitivity, which results in very broad signals for sulfur in asymmetric environments like thiols. mdpi.comhuji.ac.ilnorthwestern.eduwiley.com For aliphatic thiols, the chemical shifts are expected in a specific region of the broad sulfur chemical shift range. mdpi.com While the acquisition would be difficult, the ³³S NMR spectrum would confirm the presence of the thiol functional group, with an anticipated broad resonance in the range of -332 to -458 ppm relative to a standard like ammonium (B1175870) sulfate. mdpi.com
HRMS is critical for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₈S), the exact monoisotopic mass can be calculated, allowing for unambiguous formula confirmation.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural information. Key fragmentation pathways for aliphatic thiols include α-cleavage and the loss of small neutral molecules or radicals. youtube.com Predicted fragmentation for this molecule would include:
Molecular Ion (M⁺): The parent peak corresponding to the intact molecule.
Loss of the sulfhydryl radical (•SH): Resulting in a [M - 33]⁺ fragment.
Loss of the methanethiol (B179389) group (•CH₂SH): Leading to a [M - 47]⁺ fragment, corresponding to the dimethylcyclohexyl cation.
Cleavage of the cyclohexane ring: Producing a series of characteristic smaller fragments.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈S |
| Calculated Monoisotopic Mass | 158.11562 u |
| Predicted Key Fragment (m/z) | 125 ([M - SH]⁺) |
| Predicted Key Fragment (m/z) | 111 ([M - CH₂SH]⁺) |
S-H Stretch: The most characteristic vibration for a thiol is the S-H stretching mode, which typically appears as a weak but sharp band in the IR spectrum around 2550–2600 cm⁻¹. researchgate.net
C-H Stretch: The aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups are expected in the 2850–3000 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration is typically weaker and found in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹.
Other Modes: CH₂ and CH₃ bending modes, as well as cyclohexane ring vibrations, will populate the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy is complementary to IR and is particularly sensitive to the non-polar S-H and C-S bonds, often yielding stronger signals for these vibrations than IR spectroscopy. rsc.orglongdom.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| ν(C-H) stretch | 2850 - 3000 | Strong | Strong |
| ν(S-H) stretch | 2550 - 2600 | Weak | Medium |
| δ(CH₂) and δ(CH₃) bending | 1350 - 1470 | Medium | Medium |
| ν(C-S) stretch | 600 - 800 | Weak-Medium | Strong |
Computational Chemistry and Molecular Modeling
Computational methods are essential for predicting and interpreting molecular properties, especially when experimental data is scarce. Quantum chemical studies can provide deep insights into the electronic structure, stability, and thermochemistry of this compound.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. researchgate.netmdpi.comnih.gov By applying a functional such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G**), one can perform geometry optimization to find the lowest energy conformation of the molecule. nih.govmdpi.com
Such calculations would yield:
Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For a thiol, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character.
Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The thiol group's sulfur and hydrogen atoms would be key sites of reactivity.
Ab initio (from first principles) methods are computationally intensive but can provide highly accurate thermochemical data. researchgate.netnih.gov High-level composite methods, such as W1 or G4 theory, are designed to approximate the results of a full configuration interaction calculation with a complete basis set.
These calculations are the gold standard for predicting:
Standard Enthalpy of Formation (ΔfH°): The energy change when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔfG°): A measure of the thermodynamic stability of the compound.
Heat Capacity and Entropy: Fundamental thermodynamic properties.
For this compound, these ab initio calculations would provide a reliable set of thermochemical data, crucial for understanding its stability and potential reaction thermodynamics in the absence of experimental calorimetric measurements. nih.govacs.org
Conformational Landscape Mapping and Global Minimum Prediction
The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which is the most stable arrangement for six-membered saturated rings. The presence of substituents on the ring leads to different chair conformers with varying energies. For this molecule, the key conformational equilibrium involves the orientation of the methanethiol (-CH₂SH) group at the C1 position. This group can occupy either an axial or an equatorial position through a process known as ring inversion.
The 4,4-dimethyl substitution pattern simplifies the analysis, as it does not introduce additional stereoisomers and helps to anchor the ring's conformation. The two primary conformers are the equatorial-methanethiol and the axial-methanethiol forms.
Equatorial Conformer: The methanethiol group is located in the plane of the cyclohexane ring. This orientation minimizes steric hindrance with other atoms on the ring.
Axial Conformer: The methanethiol group is positioned perpendicular to the plane of the ring. This orientation leads to significant steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogen atoms at the C3 and C5 positions. quimicaorganica.orglibretexts.orgpressbooks.pub
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Key Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|---|
| I | Equatorial -CH₂SH | Anti-staggered to ring C-C bonds | 0.0 (Global Minimum) | >99% |
| II | Axial -CH₂SH | 1,3-Diaxial Repulsions with H₃ₐₓ, H₅ₐₓ | ~1.8 - 2.5 | <1% |
Note: Energy values are illustrative, based on computational studies of similarly sized substituents on a cyclohexane ring. Actual values require specific high-level quantum chemical calculations.
Simulation of Spectroscopic Properties
Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules like this compound. nih.gov These simulations provide theoretical spectra (NMR, IR, Raman) that aid in the interpretation of experimental data and confirm structural assignments.
¹H and ¹³C NMR Spectra: The simulation of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard (e.g., TMS). For the global minimum equatorial conformer, distinct signals are predicted for the axial and equatorial protons of the cyclohexane ring due to their different magnetic environments. The methanethiol group would show a characteristic signal for the -CH₂- protons and a typically broad singlet for the thiol proton (-SH), the chemical shift of which is sensitive to concentration and solvent due to hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. A key diagnostic peak for this compound is the S-H stretching vibration. This band is typically weak and appears in the range of 2550-2600 cm⁻¹. nih.gov Other significant vibrations include the C-H stretching modes of the methyl and methylene groups (~2850-3000 cm⁻¹) and the C-S stretching vibration (~600-700 cm⁻¹).
Table 2: Predicted Key Spectroscopic Data for Equatorial this compound
| Spectroscopy | Feature | Predicted Value/Range | Notes |
|---|---|---|---|
| ¹H NMR | Thiol Proton (-SH) | 1.0 - 2.0 ppm | Position and shape are solvent-dependent. |
| Methylene Protons (-CH₂-) | 2.4 - 2.7 ppm | Attached to the electronegative sulfur atom. | |
| Ring Protons | 0.8 - 1.8 ppm | Complex multiplet pattern. | |
| ¹³C NMR | Methylene Carbon (-CH₂-) | 30 - 35 ppm | |
| Quaternary Carbon (C4) | 30 - 35 ppm | ||
| IR | S-H Stretch | 2550 - 2600 cm⁻¹ | Weak intensity, characteristic of thiols. |
Note: These are representative values based on DFT calculations for similar functional groups. Precise values depend on the level of theory, basis set, and solvent model used in the simulation. nih.gov
Analysis of Intramolecular and Intermolecular Interactions
The chemical behavior and physical properties of this compound are governed by a network of weak intra- and intermolecular forces.
Hydrogen Bonding Networks Involving the Thiol Group
The thiol group (-SH) can participate in hydrogen bonding, acting as both a hydrogen bond donor and, to a lesser extent, an acceptor. researchgate.net
As a Donor (S-H···A): The hydrogen atom of the thiol group can form a hydrogen bond with an acceptor atom (A), such as oxygen or nitrogen from a solvent or another molecule. These S-H···A bonds are generally weaker than their O-H···A counterparts due to the lower electronegativity of sulfur compared to oxygen. researchgate.netchemrxiv.org
As an Acceptor (D-H···S): The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor from a donor group (D-H), such as an alcohol's -OH group. researchgate.net
In a pure sample, this compound molecules can form dimeric or oligomeric structures through weak S-H···S hydrogen bonds. nih.gov Computational studies on simple thiols like methanethiol show that these interactions are characterized by a significant contribution from dispersion forces. researchgate.net The strength of these hydrogen bonds is relatively weak, with interaction energies typically in the range of 1-3 kcal/mol.
Weak Non-Covalent Interactions and Their Energetic Contributions
Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the molecule's structure and energetics.
Intramolecular Interactions: The most significant intramolecular interaction is the steric repulsion that dictates the conformational preference. In the axial conformer, the destabilizing 1,3-diaxial interactions between the -CH₂SH group and the axial hydrogens are a form of van der Waals repulsion. quimicaorganica.orgpressbooks.pub Conversely, some studies suggest that what is traditionally viewed as purely repulsive may involve some attractive components between the involved atoms. researchgate.net
Table 3: Summary of Non-Covalent Interactions in this compound
| Interaction Type | Nature | Location | Energetic Contribution |
|---|---|---|---|
| 1,3-Diaxial Interaction | Repulsive (Steric) | Intramolecular (Axial Conformer) | Destabilizing (~1.8-2.5 kcal/mol) |
| Hydrogen Bonding (S-H···S) | Attractive | Intermolecular | Stabilizing (~1-3 kcal/mol) |
| London Dispersion Forces | Attractive | Intermolecular | Stabilizing (Major contribution to cohesion) |
| Dipole-Dipole Interactions | Attractive | Intermolecular | Stabilizing (Minor contribution) |
State of the Art Analytical Methodologies for Detection and Quantification of 4,4 Dimethylcyclohexyl Methanethiol
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating (4,4-Dimethylcyclohexyl)methanethiol from complex sample matrices. Both gas and liquid chromatography offer powerful solutions, especially when coupled with highly sensitive and selective detectors.
Gas Chromatography (GC) Coupled with Advanced Detection (e.g., GC-MS, GC-FID, GC-SCD)
Gas chromatography is the most prevalent technique for analyzing volatile thiols due to their high vapor pressure. The choice of detector is critical for achieving desired analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for both identification and quantification. The gas chromatograph separates the analyte from other components, and the mass spectrometer provides mass-to-charge ratio data, enabling definitive identification based on the mass spectrum and fragmentation patterns. For related compounds, such as those found in chemical spills or environmental samples, heated purge-and-trap GC-MS has been effectively used to determine isomers of cyclohexyl derivatives at sub-μg/L levels. nih.gov For thiols, GC-MS is often used in selected reaction monitoring (SRM) mode with a triple quadrupole mass spectrometer to enhance sensitivity and selectivity, especially after derivatization. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a robust and widely used detector that provides high sensitivity for organic compounds. While not selective for sulfur compounds, it is effective in analyzing samples where this compound is a major component or has been well-separated from the matrix. It has been used in the analysis of phase equilibria for simple thiols like methanethiol (B179389). dtu.dk
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): The SCD is highly selective and sensitive for sulfur-containing compounds. wur.nl It provides a linear and equimolar response to sulfur compounds, simplifying quantification. This makes it an ideal detector for trace-level analysis of this compound in complex matrices, as it minimizes interference from non-sulfur compounds. wur.nlresearchgate.net
The table below summarizes typical GC conditions used for the analysis of related volatile sulfur compounds.
| Analyte(s) | Column Type | Detector | Key Findings / Application | Reference |
|---|---|---|---|---|
| (4-methylcyclohexyl)methanol (isomers) | Not specified | MS | Method detection limits of 0.16–0.4 μg/L in water samples. | nih.gov |
| Methanethiol, Dimethyl sulfide | Not specified | SCD | Demonstrated high selectivity and sensitivity for sulfur compounds in air samples from pig production. Detection limit for methanethiol was 0.03 ppbv. | researchgate.net |
| Methanethiol | Not specified | FID, TCD | Used for analyzing vapor-liquid equilibrium, suitable for higher concentration samples. | dtu.dk |
| Volatile Thiols (in wine) | Not specified | Ion Trap MS | Method detection limits ranged from 0.8 to 15 ng/L for various thiols. | nih.gov |
| Methanethiol | Capillary column | FPD | Method for analyzing methyl, ethyl, and n-butyl mercaptans in air. | cdc.gov |
Liquid Chromatography (LC) with Mass Spectrometric Detection (LC-MS)
While GC is often preferred for volatile compounds, LC-MS is a viable alternative, particularly when derivatization is employed to enhance the analyte's stability and chromatographic retention. unipd.it High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), such as a triple quadrupole (QqQ) instrument, offers excellent selectivity and sensitivity. nih.govunipd.it This approach is beneficial for analyzing thiols in complex biological or food matrices where non-volatile interferences can be problematic for GC analysis. unipd.itresearchgate.net
Sample Preparation and Matrix Effects in Trace Analysis
Effective sample preparation is crucial for trace analysis to concentrate the analyte, remove interfering matrix components, and ensure the method's accuracy and precision.
Solid-Phase Extraction (SPE) and Microextraction (SPME) Development
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. frontiersin.org For thiol analysis, specialized sorbents can be used to selectively isolate thiols from a sample matrix. For example, resins like LiChrolut EN have been used to quantitatively extract aroma-active thiols from wine. nih.gov The process involves passing the liquid sample through a packed cartridge, where the analyte is retained, followed by washing to remove interferences and finally eluting the analyte with a small volume of solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive sample preparation technique ideal for volatile and semi-volatile compounds. frontiersin.org A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in the liquid sample. The analyte partitions onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. SPME has been successfully combined with in-fiber derivatization for the sensitive analysis of methanethiol, achieving detection limits below its odor threshold. nih.gov Headspace SPME is particularly advantageous as it minimizes matrix effects and protects the analytical instrument from non-volatile sample components. nih.gov
Derivatization Strategies for Enhanced Sensitivity and Selectivity
The thiol group is highly reactive and can be unstable during analysis. Derivatization converts the thiol into a more stable and easily detectable derivative, which can significantly improve chromatographic behavior, sensitivity, and selectivity. researchgate.net This is often a necessary step for robust quantification, especially at trace levels. bohrium.compnnl.gov
Common derivatization strategies for thiols include:
Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) react with thiols to form stable derivatives that can be analyzed with high sensitivity using GC with an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NICI-MS). nih.gov
Maleimides: N-substituted maleimides, such as N-ethylmaleimide (NEM), react specifically with the thiol group to form stable adducts suitable for both GC-MS and LC-MS analysis. nih.gov
Disulfide Exchange: Reagents like 4,4'-dithiodipyridine (DTDP) can derivatize thiols into disulfides, which can be an effective strategy for analysis in acidic conditions. unipd.it
Charge-Tagging: Novel pyrylium-based reagents can covalently attach a charged tag to thiol-containing molecules, significantly improving their ionization efficiency and detection by MALDI-MS. bohrium.com
The following table highlights some common derivatization agents used for thiol analysis.
| Reagent | Reaction Type | Analytical Advantage | Technique | Reference |
|---|---|---|---|---|
| N-ethylmaleimide (NEM) | Michael Addition | Forms stable adducts; can be used for in-fiber derivatization with SPME. | GC-MS | nih.gov |
| Pentafluorobenzyl bromide (PFBBr) | Nucleophilic Substitution (Alkylation) | Improves stability and chromatographic behavior; yields high response with NICI-MS. | GC-NICI-MS | nih.gov |
| 4,4'-dithiodipyridine (DTDP) | Thiol-Disulfide Exchange | Effective for derivatization in plant extracts. | LC-MS/MS | unipd.it |
| Ebselen / N-(phenylseleno) phthalimide | Se-N bond cleavage | Highly selective and rapid reaction; introduces a selenium tag for MS identification. | MS | pnnl.gov |
| Pyrylium-based reagents (MTMP, MTPP) | Covalent Charge-Tagging | Enhances ionization for selective and rapid detection by MALDI-MS. | MALDI-MSI | bohrium.com |
Method Validation and Quality Assurance in Quantitative Analysis
To ensure that analytical results are reliable, accurate, and reproducible, the chosen method must be thoroughly validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters for the quantitative analysis of thiols include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Calibration curves are prepared with at least six working standards to establish the linear range. nih.govcdc.govunipd.it
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. unipd.it For trace analysis of potent thiols, achieving LODs and LOQs in the ng/L (ppt) range is often necessary. nih.govnih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate reproducibility). nih.govunipd.it
Recovery (Accuracy): The efficiency of the entire analytical process, particularly the sample preparation step. It is determined by analyzing spiked samples (a blank matrix to which a known amount of analyte has been added) and calculating the percentage of the analyte recovered. nih.govunipd.it
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. High-resolution mass spectrometry or tandem MS, as well as selective detectors like the SCD, provide excellent selectivity. wur.nlresearchgate.net
Quality assurance measures, such as the routine analysis of blanks, calibration standards, and quality control samples, are essential for monitoring the performance of the method over time and ensuring the integrity of the generated data. cdc.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that an analytical process can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. daneshyari.comgtfch.org For VSCs, these limits are highly dependent on the analytical instrumentation, particularly the detector employed.
Gas chromatography (GC) is the standard for separating VSCs from complex matrices. creative-proteomics.com The choice of detector is paramount for achieving low detection limits. Sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD) offer high sensitivity and selectivity. daneshyari.comsrainstruments.com The SCD, for instance, can achieve detection limits down to the parts-per-billion (ppb) level. gcms.czgcms.cz The PFPD also provides excellent sensitivity, with some studies reporting absolute instrument sensitivity in the sub-ppb range for compounds like methanethiol and dimethyl sulfide. researchgate.net
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another powerful technique with detection limits for some VSCs reported to be as low as 0.03 ppb. researchgate.net For the analysis of this compound, it is anticipated that methods utilizing GC-SCD or GC-PFPD would yield LOD and LOQ values in the low ppb range. The precise values would need to be determined experimentally through rigorous validation studies, typically by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio or using the standard deviation of the response and the slope of the calibration curve. daneshyari.com
The following table summarizes the reported detection limits for various analogous volatile sulfur compounds using different state-of-the-art analytical techniques.
| Compound | Analytical Method | Reported Limit of Detection (LOD) | Source |
|---|---|---|---|
| Methyl Mercaptan | GC-SCD | 15 ppb | baaqmd.gov |
| Ethyl Mercaptan | GC-SCD | 15 ppb | baaqmd.gov |
| Methyl Mercaptan | SCTS-CL | 0.03 ppbv | researchgate.net |
| Dimethyl Sulfide | SCTS-CL | 0.10 ppbv | researchgate.net |
| Methyl Mercaptan | PTR-MS | 0.03 ppbv | researchgate.net |
| Dimethyl Sulfide | PTR-MS | 0.12 ppbv | researchgate.net |
| Hydrogen Sulfide | GC-PFPD | 0.90 ppbv (AIS) | researchgate.net |
| Methyl Mercaptan | GC-PFPD | 0.51 ppbv (AIS) | researchgate.net |
AIS: Absolute Instrument Sensitivity; SCTS-CL: Single Column Trapping/Separation and Chemiluminescence Detection.
Accuracy, Precision, and Robustness Assessments
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. nih.gov For a quantitative method for this compound, this involves rigorous assessment of its accuracy, precision, and robustness.
Accuracy refers to the closeness of the measured value to the true value and is typically evaluated through recovery studies. environics.com This involves spiking a blank matrix with a known concentration of the analyte and measuring the percentage of the analyte that is recovered. For chromatographic methods, acceptable recovery is often within 98-102%, although wider ranges (e.g., 70-120%) can be acceptable depending on the complexity of the matrix and the concentration level. environics.comresearchgate.net For example, a study on thiol-peptides reported recovery rates between 73.8% and 91.0%. researchgate.net
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). chromforum.org Repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations, such as different days, analysts, or equipment) are assessed. chromatographyonline.com For many chromatographic assays, an RSD of <2% for repeatability and <3% for intermediate precision is considered acceptable. environics.com
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. gtfch.org For a GC method, robustness would be tested by slightly varying parameters like column temperature, carrier gas flow rate, and inlet temperature to see if the results for resolution, peak shape, and quantification remain within acceptable criteria. chromatographyonline.com
The table below outlines the typical parameters and acceptance criteria for validating an analytical method for a thiol compound.
| Validation Parameter | Definition | Typical Acceptance Criteria | Source |
|---|---|---|---|
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 98-102% (can vary based on matrix/concentration) | nih.govenvironics.com |
| Precision (% RSD) | Agreement among a series of measurements. | <2% for repeatability; <3% for intermediate precision | environics.com |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | Consistent performance under varied conditions (e.g., flow rate, temperature) | gtfch.orgchromatographyonline.com |
Advanced Techniques for Specific Applications
Online Monitoring and Real-Time Detection Methods
For applications requiring continuous or high-frequency data, such as monitoring industrial processes or atmospheric conditions, online and real-time detection methods are indispensable. repec.org These techniques provide immediate feedback, which is not possible with traditional lab-based chromatographic methods.
Automated Gas Chromatography (auto-GC) systems equipped with sulfur-selective detectors can also be configured for online monitoring. These systems automate the sampling, injection, and analysis cycle, providing near-real-time data. For instance, the Vigi-enose is an auto-GC system with a specific detector for sulfur compounds that can track VSCs at ppb/ppt levels. nih.gov
These advanced methods would be highly suitable for applications involving this compound, such as monitoring its potential release from industrial facilities or tracking its concentration in environmental studies.
Environmental Fate and Transport Monitoring (e.g., adapting for marine atmosphere)
Monitoring the environmental fate and transport of organosulfur compounds like this compound, particularly in challenging environments such as the marine atmosphere, requires highly sensitive and robust analytical methods. The marine environment contains a complex mixture of biogenic and anthropogenic compounds, and sulfur is a key element in this system. researchgate.net Organosulfur compounds can contribute significantly to organic aerosol mass, influencing atmospheric chemistry and climate. acs.org
Standard methods for VSC analysis would need adaptation for marine atmospheric monitoring. Sampling is a critical step; air samples might be collected in specialized canisters (e.g., "SilcoCan") or Tedlar bags and transported for analysis. baaqmd.govresearchgate.net Alternatively, pre-concentration techniques, such as trapping on sorbent tubes followed by thermal desorption (TD), can be employed to capture trace levels of the target analyte from large volumes of air before introduction to a GC-MS/SCD system.
The high humidity and salt content of the marine atmosphere can present challenges for analytical instrumentation. Sample streams may require drying or dilution to prevent interference and protect the analytical system. The use of high-resolution mass spectrometry, either with GC or in a direct-inlet configuration like Vocus PTR-MS, would be advantageous for distinguishing this compound from the myriad of other organic and organosulfur compounds present in the marine atmosphere. azom.com
Advanced Research Applications and Novel Derivative Chemistry of 4,4 Dimethylcyclohexyl Methanethiol
Applications in Polymer Science and Engineering
The thiol group is highly reactive and can participate in numerous polymerization and polymer modification reactions. This reactivity is harnessed to control polymer architecture and introduce specific functionalities.
Role as Chain Transfer Agent or Polymerization Moderator
In free-radical polymerization, thiols are highly effective chain transfer agents (CTAs) used to control the molecular weight of polymers. researchgate.net The process involves the transfer of a hydrogen atom from the thiol's S-H group to a growing polymer radical, thereby terminating that chain and initiating a new one via the resulting thiyl radical (RS•). researchgate.net This mechanism effectively regulates the polymer chain length and narrows the molecular weight distribution.
(4,4-Dimethylcyclohexyl)methanethiol can function in this capacity, with its bulky dimethylcyclohexyl group potentially influencing the solubility and compatibility of the CTA within different polymerization media. The general mechanism for thiol-based chain transfer is depicted below:
P• + R-SH → P-H + RS• (Chain Transfer)
RS• + M → RS-M• (Reinitiation)
Where P• is the propagating polymer chain, R-SH is the thiol CTA, and M is a monomer unit.
This method is a cornerstone of techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a type of controlled radical polymerization that utilizes thiocarbonylthio compounds to produce polymers with well-defined architectures. wikipedia.orgfujifilm.com While not a thiocarbonylthio compound itself, the fundamental reactivity of the thiol group in this compound is central to these controlled polymerization processes. acs.orggoogle.com
Table 1: Common Thiol-Based Chain Transfer Agents and Their Applications
| Chain Transfer Agent | Typical Application/Polymer System | Key Feature |
|---|---|---|
| Dodecyl Mercaptan | Styrene-butadiene rubber, synthetic resins | Widely used, cost-effective molecular weight regulator. |
| Nonyl Thiol | Polymethyl methacrylate (B99206) (PMMA) | High reactivity allows for low usage levels to achieve desired molecular weight. |
| Thioglycolic Acid | Acrylamide polymerization | Introduces a carboxylic acid end-group for further functionalization. |
Incorporation into Functional Polymers and Copolymers (e.g., high refractive index polymers)
The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for developing materials with a high refractive index (RI). acs.orgresearchgate.net Sulfur's high molar refraction, a consequence of its high polarizability compared to carbon, directly contributes to an increase in the polymer's RI. digitellinc.com this compound can be incorporated into polymer structures through methods like thiol-ene "click" chemistry, where the thiol group undergoes a radical-mediated addition across a double bond (ene). tandfonline.comtandfonline.com
This reaction is highly efficient and allows for the synthesis of polymers with a high sulfur content, leading to materials with desirable optical properties such as high RI and excellent transparency. spiedigitallibrary.orgacs.org Polymers derived from these reactions, such as poly(arylene thioether)s, are sought after for applications in advanced optoelectronic devices, including light-emitting diodes (OLEDs) and optical adhesives. digitellinc.comnih.gov The bulky, aliphatic 4,4-dimethylcyclohexyl group could further enhance properties like solubility and processability of the resulting high-RI polymer.
Table 2: Refractive Indices of Various Sulfur-Containing Polymer Systems
| Polymer Type | Monomers/Method | Refractive Index (n) | Key Feature |
|---|---|---|---|
| Poly(thioether) sulfones | Michael polyaddition | 1.6052 - 1.6228 | High thermal stability and transparency. |
| Poly(phenylene thioether)s | Thiol-ene polyaddition | 1.6553 - 1.6751 | Low birefringence due to bulky fluorene (B118485) groups. nih.gov |
| Thiol-ene Polymer | MDO-DVB photopolymerization | 1.613 | High transmittance (94%) and good adhesion. spiedigitallibrary.org |
Synthesis and Exploration of Novel Derivatives
The thiol group is a versatile functional handle for synthesizing a wide array of new molecules and materials with tailored properties. researchgate.net
Creation of Thiol-Functionalized Materials
Thiol-functionalized materials are created by attaching thiol groups to surfaces or polymer backbones, imparting unique chemical reactivity. researchgate.net this compound can be used as a building block in these syntheses. General strategies for creating such materials include:
Post-Polymerization Modification: A pre-formed polymer with reactive groups (e.g., esters, halides) can be modified by reaction with a thiol-containing molecule. researchgate.net
Polymerization of Thiol-Functional Monomers: Monomers already containing a protected or free thiol group can be polymerized. mdpi.com Ring-opening polymerization using an unprotected mercapto-alcohol as an initiator is a challenging but increasingly viable route. rsc.org
Surface Grafting: The thiol group can be used to anchor molecules to surfaces, such as gold nanoparticles, through strong thiol-metal interactions. researchgate.net
These thiol-functionalized materials are valuable in applications ranging from heavy metal adsorption to the development of biocompatible nanocomposites. mdpi.comacs.org
Development of Organosulfur Heterocyclic Compounds with Tailored Properties (e.g., related thiadiazoles)
Thiols are important precursors in the synthesis of organosulfur heterocyclic compounds. Thiadiazoles, five-membered rings containing one sulfur and two nitrogen atoms, are a prominent class of such compounds with applications in medicinal and materials chemistry. nih.govrsc.org
Several synthetic routes to 1,3,4-thiadiazoles involve the cyclization of thiosemicarbazides, which can be derived from reactions involving thiols or related sulfur nucleophiles. organic-chemistry.org For example, a common method involves the acylation of a thiosemicarbazide (B42300) followed by acid-catalyzed dehydration. nih.gov Another approach is the oxidative cyclization of thiosemicarbazones in the presence of reagents like ferric chloride. rsc.org The (4,4-Dimethylcyclohexyl)methyl group could be incorporated into a thiadiazole ring system, potentially influencing the final compound's solubility, stability, and biological activity.
Design of Ligands for Catalytic Systems (e.g., related S,O-ligands)
Thiolate ligands, the conjugate bases of thiols, are crucial in coordination chemistry and catalysis. bohrium.com The sulfur atom acts as a soft donor, readily coordinating to transition metals. This compound can be deprotonated to form a thiolate, which can then serve as a ligand in various catalytic systems. masterorganicchemistry.com
Recent research has focused on "transient cooperative ligands" (TCLs), where a thiol coordinates reversibly to a metal center. nih.govacs.org This transient interaction can lead to remarkable acceleration or inhibition effects in catalytic reactions like hydrogenation and dehydrogenation, offering a high degree of tunability by simply varying the thiol used. nih.govescholarship.org
Furthermore, the thiol can be incorporated into multidentate ligands, such as S,O-ligands, which combine a soft sulfur donor with a hard oxygen donor. These heterodonor ligands can stabilize metal centers and influence the selectivity and activity of catalytic processes, including palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The bulky aliphatic group of this compound could provide steric influence within the catalytic pocket, potentially enhancing selectivity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-vinyl-2-pyrrolidone |
| Acrylamide |
| Dodecyl Mercaptan |
| Ferric Chloride |
| Nonyl Thiol |
| Polymethyl methacrylate |
| Styrene |
| Thioglycolic Acid |
| Thiophenol |
Research in Chemical Biology and Biosignaling Mimicry
Investigations into the roles of complex thiols in biological systems are an active area of research. However, specific studies focusing on this compound are not present in the current body of scientific literature.
Investigations into Mimicry of Biological Thiols
There is no available research that investigates the potential for this compound to mimic the functions of naturally occurring biological thiols, such as cysteine or glutathione. The unique steric hindrance provided by the 4,4-dimethylcyclohexyl group could theoretically influence its reactivity and interaction with biological molecules, but this has not been experimentally verified.
Exploration of Synthetic Analogs in Sulfur Metabolism Pathways
The metabolism of sulfur-containing compounds is a fundamental biological process. While the metabolism of simple thiols like methanethiol (B179389) is well-documented, there are no published studies on the role of this compound as a synthetic analog in these pathways. Research into how the bulky cyclohexyl group might affect enzymatic recognition and processing is currently absent from the literature.
Contributions to Prebiotic Chemistry and Astrochemical Models
The study of simple thiols is crucial for understanding the origins of life and the chemical composition of interstellar environments. However, the potential contributions of more complex structures like this compound have not been a subject of investigation.
Abiotic Synthesis Pathways in Geochemical Environments
While the abiotic synthesis of methanethiol in hydrothermal vent systems and other geochemical settings is a topic of interest in prebiotic chemistry, there is no corresponding research on the plausible abiotic formation of this compound. The precursors and conditions that would lead to the formation of its specific dimethylcyclohexyl structure in a prebiotic environment have not been proposed or studied.
Role in Primitive Earth Chemistry Simulations
Simulations of early Earth chemistry often include simple, volatile molecules. Due to its higher molecular weight and more complex structure, this compound has not been included in these models. Its potential role in the formation of more complex organic molecules on a primitive Earth remains a matter of pure speculation, without any supporting research.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (4,4-dimethylcyclohexyl)methanethiol, and what challenges arise during its preparation?
- Methodological Answer : The compound can be synthesized via halo-decarboxylation of 4,4-dimethylcyclohexanecarboxylic acid to form intermediates like 4,4-dimethylcyclohexyl bromide, followed by thiolation. Challenges include low yields of Grignard reagents (e.g., coupling byproducts in ether or THF solvents). Optimized conditions involve using diglyme at 60°C to enhance reagent stability and reaction efficiency .
Q. How can researchers detect and quantify trace amounts of this compound in complex matrices?
- Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) enables detection at parts-per-trillion (ppt) levels, particularly useful for volatile sulfur compounds. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., alkylation) improves sensitivity in environmental or biological samples .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer : Stability is affected by solvent polarity, temperature, and exposure to oxidizing agents. For example, diglyme enhances thermal stability during Grignard reactions compared to ethers. Storage under inert gas (N₂/Ar) and low temperatures (-20°C) minimizes degradation .
Advanced Research Questions
Q. How do steric effects of the 4,4-dimethylcyclohexyl group influence reaction kinetics in organosulfur chemistry?
- Methodological Answer : The bulky cyclohexyl substituent reduces nucleophilic reactivity in thiol-ene reactions. Kinetic studies using NMR or Raman spectroscopy can quantify steric hindrance by monitoring bond-formation rates. Computational modeling (DFT) further predicts transition-state geometries .
Q. What role does this compound play in atmospheric sulfur cycling, and how does its reactivity compare to smaller thiols?
- Methodological Answer : The compound’s low volatility and extended alkyl chain reduce its atmospheric lifetime compared to methanethiol (CH₃SH). Laboratory photolysis studies under simulated UV light (254 nm) reveal slower oxidation rates, suggesting it contributes less to dimethyl sulfide (DMS) production than smaller thiols .
Q. How can contradictory data on synthetic yields be resolved when scaling up this compound production?
- Methodological Answer : Discrepancies often stem from solvent purity or trace moisture. Systematic reproducibility checks (e.g., Karl Fischer titration for water content) and controlled batch experiments under anhydrous conditions are critical. Statistical tools like Design of Experiments (DoE) optimize solvent/catalyst ratios .
Q. What advanced bioprocess monitoring techniques are applicable to study microbial interactions with this compound?
- Methodological Answer : Real-time PTR-MS detects sulfur volatiles (e.g., methanethiol) during microbial lysis. Flow cytometry coupled with fluorescent probes (e.g., ThioTracker™) quantifies intracellular sulfur metabolism in extremophiles, relevant to deep-sea vent biogeochemistry .
Key Research Findings
- The 4,4-dimethylcyclohexyl group’s steric bulk significantly alters reaction pathways compared to linear thiols, favoring coupling byproducts in Grignard syntheses .
- Atmospheric modeling suggests this compound has a negligible cooling effect compared to methanethiol due to lower volatility and reactivity .
- Deep-sea vent studies highlight its potential as a biomarker for extremophile metabolism, though detection requires ultra-sensitive PTR-MS protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
